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Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinic Acid

CAS No.: 884494-57-9

Cat. No.: B1460980

Get Quote

CAS: 884494-57-9 Target Molecule: 5-Chloro-2-fluoropyridine-3-carboxylic acid Primary

Application: Key intermediate for kinase inhibitors and agrochemicals (e.g., herbicide

precursors).[1][2]

Executive Summary
5-Chloro-2-fluoronicotinic acid is a critical scaffold in medicinal chemistry, particularly for

drugs targeting the ATP-binding site of kinases where the fluorine atom modulates metabolic

stability and binding affinity.[1][2]

This guide benchmarks the two most viable synthesis routes:

Directed Ortho Metalation (DoM): A high-precision, lab-to-pilot scale route utilizing 5-chloro-

2-fluoropyridine.[1][2]

Halogen Exchange (Halex): An industrial-scale route utilizing 2,5-dichloronicotinic acid.[1][2]

Editorial Note on Isomer Safety: Researchers must distinguish the target 5-Chloro-2-
fluoronicotinic acid (Cl at C5, F at C2) from its isomer 2-Chloro-5-fluoronicotinic acid (Cl at
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C2, F at C5, CAS 38186-88-8).[1][2] Confusing these isomers will lead to complete synthetic

failure in downstream coupling reactions.

Route Analysis & Benchmarking
Route A: Directed Ortho Metalation (DoM)
Best For: Laboratory Scale (g to kg), High Purity Requirements, Rapid Prototyping.[2]

This route exploits the strong ortho-directing ability of the fluorine atom on the pyridine ring. By

using a non-nucleophilic base (LDA), the proton at the C3 position (sandwiched between the

ring nitrogen and the fluorine) is selectively removed.

Starting Material: 5-Chloro-2-fluoropyridine (CAS 1480-65-5).[1][2]

Reagents: Lithium Diisopropylamide (LDA), Dry CO₂, THF.[2]

Mechanism: The fluorine atom acidifies the C3 proton via inductive effects. LDA removes this

proton to form a lithiated intermediate, which traps CO₂.

Technical Nuance: Using n-Butyllithium (n-BuLi) directly is not recommended. n-BuLi acts as a

nucleophile and can attack the C2 position, displacing fluorine (SNAr) or causing lithium-

halogen exchange at the C5-Cl bond.[1][2] LDA is bulky and non-nucleophilic, ensuring

exclusive deprotonation at C3.

Route B: Halogen Exchange (Halex)
Best For: Industrial Scale (>100 kg), Cost Optimization.[2]

This route utilizes the differential reactivity of chlorine atoms on the pyridine ring. The chlorine

at C2 is activated by the adjacent ring nitrogen (SNAr active), while the chlorine at C5 is

unactivated.

Starting Material: 2,5-Dichloronicotinic acid (CAS 59782-85-3).[1][2]

Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (catalyst) or

Tetraphenylphosphonium bromide, Sulfolane or DMSO.[1][2]
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Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The fluoride ion attacks C2,

displacing chloride.[2] The C5-Cl bond remains intact due to lack of resonance activation.[1]

Comparative Performance Matrix
Metric

Route A: Directed
Lithiation (DoM)

Route B: Halex Reaction

Yield High (75–85%) Moderate to High (60–80%)

Purity Profile

Excellent (>98%); main

impurity is starting material.[1]

[2]

Moderate; requires removal of

unreacted chloride and

inorganic salts.

Scalability
Limited by cryogenic

requirements (-78°C).[1][2]

Excellent; runs at high temp

(140-180°C).[1]

Cost
High (Lithium reagents, dry

solvents).[2][4]

Low (KF is cheap, solvent

recyclable).[2]

Safety
Pyrophoric reagents (LDA/n-

BuLi).[1][2]

High temperature/pressure; HF

generation risk if wet.

Atom Economy
Moderate (Loss of amine

base).[2]
High (Exchange of Cl for F).

Detailed Experimental Protocols
Protocol A: Directed Lithiation (Lab Scale)
Objective: Synthesis of 10g of 5-Chloro-2-fluoronicotinic acid.

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and temperature probe.

Solvent Prep: Add anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).

Base Generation: Add diisopropylamine (1.1 eq) followed by dropwise addition of n-BuLi (2.5

M in hexanes, 1.1 eq). Stir for 30 mins at -78°C to generate LDA in situ.[1]
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Substrate Addition: Dissolve 5-Chloro-2-fluoropyridine (10.0 g, 1.0 eq) in THF (20 mL). Add

this solution dropwise to the LDA mixture over 20 mins, maintaining internal temp < -70°C.

Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated

species. Stir for 1–2 hours at -78°C.

Quench (Carboxylation): Bubble excess dry CO₂ gas (passed through a drying tube) into the

reaction mixture for 30 mins. Alternatively, pour the reaction mixture onto crushed dry ice.

Workup: Allow the mixture to warm to room temperature. Quench with water (50 mL). Acidify

the aqueous layer to pH 1–2 with 2N HCl.

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over Na₂SO₄, filter, and

concentrate.[2] Recrystallize from Hexane/EtOAc.

Protocol B: Halex Reaction (Industrial Pilot)
Objective: Fluorination of 2,5-Dichloronicotinic acid.

Drying:Critical Step. Spray-dry or vacuum-dry KF (Potassium Fluoride) at 150°C for 24

hours.[1] Water content must be <0.1% to prevent hydrolysis.

Reaction: In a high-pressure reactor (Monel or Hastelloy preferred to resist corrosion),

charge:

2,5-Dichloronicotinic acid (1.0 eq)[1]

Anhydrous KF (2.5 eq)[1][2]

18-Crown-6 (0.05 eq) or TDA-1 (Phase Transfer Catalyst)[1][2]

Sulfolane (5 volumes)[1]

Process: Heat to 160–180°C with vigorous stirring for 12–18 hours.

Monitoring: Monitor by HPLC for disappearance of the dichloro precursor.

Workup: Cool to 60°C. Dilute with water. Filter off inorganic salts (KCl/KF).[1]
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Isolation: Acidify the filtrate to precipitate the product. Filter the solid, wash with cold water,

and dry.

Visualized Reaction Pathways

5-Chloro-2-fluoropyridine
(CAS 1480-65-5)

Lithiation (C-3)
LDA, THF, -78°C

Directed Ortho Metalation

2,5-Dichloronicotinic Acid
(CAS 59782-85-3)

Halex Reaction
KF, 18-Crown-6

Sulfolane, 180°C

SNAr (Cl -> F)

Carboxylation
+ CO2

5-CHLORO-2-FLUORONICOTINIC ACID
(CAS 884494-57-9)

Acid Workup

Selective at C-2

Click to download full resolution via product page

Figure 1: Comparative workflow for Route A (Blue path, Lithiation) and Route B (Red path,

Halex).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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